molecular formula C9H9F3O B1446596 [2-(2,2,2-Trifluoroethyl)phenyl]methanol CAS No. 1779744-15-8

[2-(2,2,2-Trifluoroethyl)phenyl]methanol

Cat. No.: B1446596
CAS No.: 1779744-15-8
M. Wt: 190.16 g/mol
InChI Key: VOROZLYUUJLODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,2,2-Trifluoroethyl)phenyl]methanol: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Radical Trifluoromethylation: One common method involves the radical trifluoromethylation of phenylmethanol derivatives.

    Hydrogenation: Another method involves the hydrogenation of trifluoroacetophenone derivatives in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of palladium-catalyzed hydrogenation is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products:

    Oxidation: Trifluoroacetophenone.

    Reduction: Trifluoroethylbenzene.

    Substitution: Various trifluoroethyl-substituted aromatic compounds.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethyl)phenyl]methanol involves its interaction with various molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl group enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity . This compound can inhibit or activate pathways depending on the context of its application, such as enzyme inhibition in drug development .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROZLYUUJLODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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